molecular formula C9H8BrFO2 B2968378 Methyl 2-bromo-4-fluoro-6-methylbenzoate CAS No. 1262396-04-2

Methyl 2-bromo-4-fluoro-6-methylbenzoate

Cat. No.: B2968378
CAS No.: 1262396-04-2
M. Wt: 247.063
InChI Key: AJLWZNNKJCBLHC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-fluoro-6-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-fluoro-6-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-bromo-4-fluoro-6-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product .

Comparison with Similar Compounds

Methyl 2-bromo-4-fluoro-6-methylbenzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-bromo-4-fluoro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLWZNNKJCBLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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